
1-(6-Bromo-2-pyridinyl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-2-pyridinyl)-2-chloroethanone is a chemical compound that features a bromine atom attached to a pyridine ring and a chloroethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-2-pyridinyl)-2-chloroethanone typically involves the bromination of 2-pyridinyl ethanone followed by chlorination. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure the desired substitution on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Bromo-2-pyridinyl)-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(6-Bromo-2-pyridinyl)-2-chloroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 1-(6-Bromo-2-pyridinyl)-2-chloroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
- 1-(6-Bromo-2-pyridinyl)piperazine hydrochloride
- 4-Boc-1-(6-bromo-2-pyridyl)piperazine
- 6-Bromo-2,2’-bipyridine
Comparison: 1-(6-Bromo-2-pyridinyl)-2-chloroethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in synthetic and research applications.
Propriétés
Formule moléculaire |
C7H5BrClNO |
|---|---|
Poids moléculaire |
234.48 g/mol |
Nom IUPAC |
1-(6-bromopyridin-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C7H5BrClNO/c8-7-3-1-2-5(10-7)6(11)4-9/h1-3H,4H2 |
Clé InChI |
FYWCLVDTWOQVCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13571852.png)
![2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13571858.png)
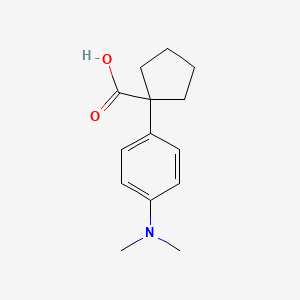
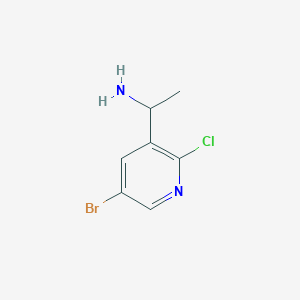
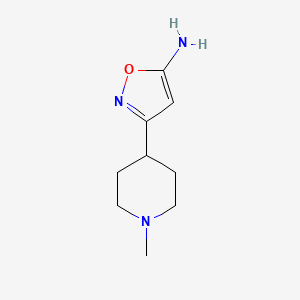
![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
![tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
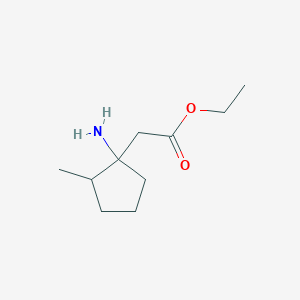
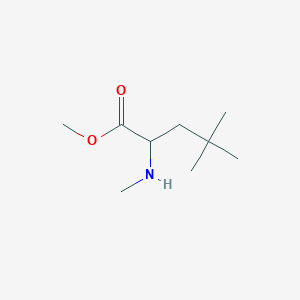
![Spiro[3.5]nonane-6-carbaldehyde](/img/structure/B13571907.png)


![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)

